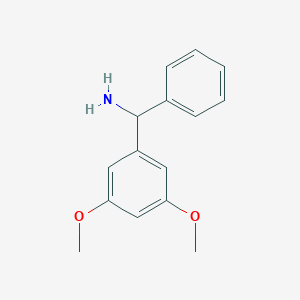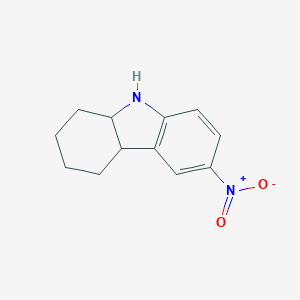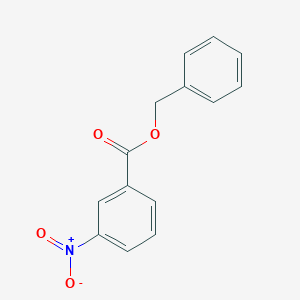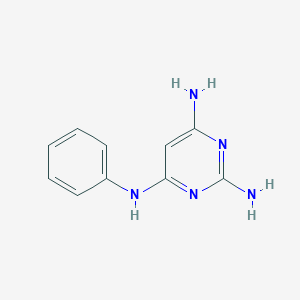
4-N-phenylpyrimidine-2,4,6-triamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-N-phenylpyrimidine-2,4,6-triamine, also known as PPT, is a synthetic compound that has been extensively studied for its potential use in scientific research. PPT is a member of the pyrimidine family and is a potent inhibitor of certain enzymes involved in the regulation of cell growth and proliferation.
科学研究应用
4-N-phenylpyrimidine-2,4,6-triamine has been extensively studied for its potential use in scientific research. One of the main applications of 4-N-phenylpyrimidine-2,4,6-triamine is as an inhibitor of certain enzymes involved in the regulation of cell growth and proliferation. Specifically, 4-N-phenylpyrimidine-2,4,6-triamine has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. By inhibiting CDK activity, 4-N-phenylpyrimidine-2,4,6-triamine can induce cell cycle arrest and apoptosis in cancer cells.
In addition to its use as a CDK inhibitor, 4-N-phenylpyrimidine-2,4,6-triamine has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. 4-N-phenylpyrimidine-2,4,6-triamine has been shown to inhibit the activity of certain enzymes involved in the formation of beta-amyloid plaques and neurofibrillary tangles, which are hallmarks of Alzheimer's disease. 4-N-phenylpyrimidine-2,4,6-triamine has also been shown to protect dopaminergic neurons from oxidative stress, which is a key factor in the development of Parkinson's disease.
作用机制
The mechanism of action of 4-N-phenylpyrimidine-2,4,6-triamine involves the inhibition of certain enzymes involved in the regulation of cell growth and proliferation. Specifically, 4-N-phenylpyrimidine-2,4,6-triamine inhibits the activity of CDKs, which are key regulators of the cell cycle. By inhibiting CDK activity, 4-N-phenylpyrimidine-2,4,6-triamine can induce cell cycle arrest and apoptosis in cancer cells.
4-N-phenylpyrimidine-2,4,6-triamine has also been shown to inhibit the activity of certain enzymes involved in the formation of beta-amyloid plaques and neurofibrillary tangles, which are hallmarks of Alzheimer's disease. 4-N-phenylpyrimidine-2,4,6-triamine has been shown to inhibit the activity of beta-secretase, which is involved in the formation of beta-amyloid plaques, and glycogen synthase kinase-3beta (GSK-3beta), which is involved in the formation of neurofibrillary tangles.
生化和生理效应
4-N-phenylpyrimidine-2,4,6-triamine has been shown to have several biochemical and physiological effects. In cancer cells, 4-N-phenylpyrimidine-2,4,6-triamine induces cell cycle arrest and apoptosis by inhibiting CDK activity. 4-N-phenylpyrimidine-2,4,6-triamine has also been shown to inhibit the activity of certain enzymes involved in the formation of beta-amyloid plaques and neurofibrillary tangles, which are hallmarks of Alzheimer's disease. 4-N-phenylpyrimidine-2,4,6-triamine has been shown to inhibit the activity of beta-secretase and GSK-3beta, which are involved in the formation of beta-amyloid plaques and neurofibrillary tangles, respectively.
实验室实验的优点和局限性
One advantage of using 4-N-phenylpyrimidine-2,4,6-triamine in lab experiments is its potency as a CDK inhibitor. 4-N-phenylpyrimidine-2,4,6-triamine has been shown to be a more potent inhibitor of CDK activity than other CDK inhibitors currently in use. Another advantage of using 4-N-phenylpyrimidine-2,4,6-triamine is its specificity for CDKs. 4-N-phenylpyrimidine-2,4,6-triamine has been shown to selectively inhibit CDK activity without affecting the activity of other kinases.
One limitation of using 4-N-phenylpyrimidine-2,4,6-triamine in lab experiments is its potential toxicity. 4-N-phenylpyrimidine-2,4,6-triamine has been shown to be toxic to certain cell lines at high concentrations. Another limitation of using 4-N-phenylpyrimidine-2,4,6-triamine is its potential off-target effects. 4-N-phenylpyrimidine-2,4,6-triamine has been shown to inhibit the activity of other kinases at high concentrations, which could lead to unintended effects in lab experiments.
未来方向
There are several future directions for the study of 4-N-phenylpyrimidine-2,4,6-triamine. One future direction is the development of more potent and selective CDK inhibitors based on the structure of 4-N-phenylpyrimidine-2,4,6-triamine. Another future direction is the investigation of the potential use of 4-N-phenylpyrimidine-2,4,6-triamine in combination with other therapies for the treatment of cancer and neurodegenerative diseases.
Another future direction is the investigation of the potential use of 4-N-phenylpyrimidine-2,4,6-triamine as a tool for studying the role of CDKs in cell cycle regulation and other cellular processes. 4-N-phenylpyrimidine-2,4,6-triamine could be used to selectively inhibit CDK activity in specific cell types or at specific stages of the cell cycle, allowing for the investigation of the role of CDKs in these processes.
Conclusion
In conclusion, 4-N-phenylpyrimidine-2,4,6-triamine is a synthetic compound that has been extensively studied for its potential use in scientific research. 4-N-phenylpyrimidine-2,4,6-triamine is a potent inhibitor of certain enzymes involved in the regulation of cell growth and proliferation, making it a promising candidate for the treatment of cancer and neurodegenerative diseases. While there are limitations to its use in lab experiments, 4-N-phenylpyrimidine-2,4,6-triamine remains an important tool for investigating the role of CDKs in cellular processes and for developing more potent and selective CDK inhibitors.
合成方法
The synthesis of 4-N-phenylpyrimidine-2,4,6-triamine involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate followed by cyclization with urea. The resulting compound is then reduced with hydrogen gas to yield 4-N-phenylpyrimidine-2,4,6-triamine. The purity of the final product is typically verified using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
属性
CAS 编号 |
17419-08-8 |
|---|---|
产品名称 |
4-N-phenylpyrimidine-2,4,6-triamine |
分子式 |
C10H11N5 |
分子量 |
201.23 g/mol |
IUPAC 名称 |
4-N-phenylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C10H11N5/c11-8-6-9(15-10(12)14-8)13-7-4-2-1-3-5-7/h1-6H,(H5,11,12,13,14,15) |
InChI 键 |
XWBNHTPDQLDGES-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=C2)N)N |
规范 SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=C2)N)N |
同义词 |
N4-phenyl-pyrimidine-2,4,6-triamine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7,7-Bis(4-(diethylamino)-2-ethoxyphenyl)furo[3,4-b]pyridin-5(7H)-one](/img/structure/B173635.png)
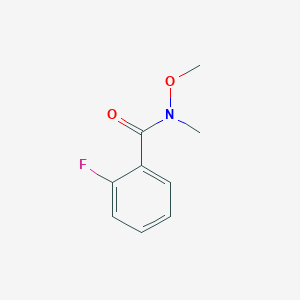
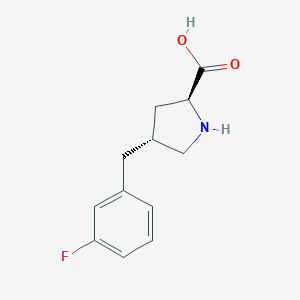
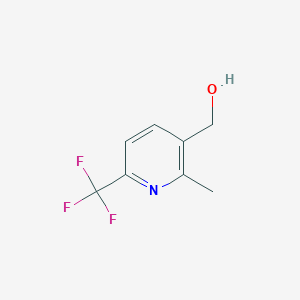
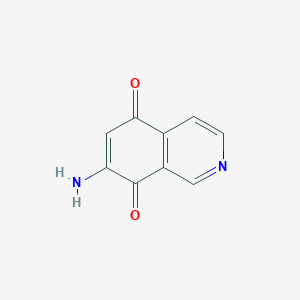
![8-Azabicyclo[3.2.1]octan-3-amine](/img/structure/B173645.png)
![Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B173646.png)
![(1S,6S,7R,8S,8aR)-6-Hydroperoxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B173647.png)
![1,1/'-Sulphonylbis(4-{[(trifluoromethyl)sulphonyl]oxy}benzene)](/img/structure/B173648.png)
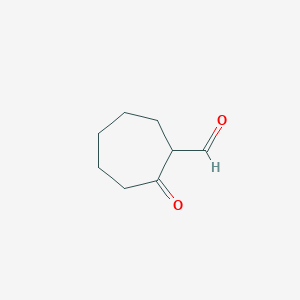
![3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanamine](/img/structure/B173654.png)
